6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-13-6-5-12(23-2)10-14(13)24-16(11)17(22)18-8-9-20-15(21)4-3-7-19-20/h3-7,10H,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDSXQWPAERAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The structure features a benzofuran moiety linked to a pyridazinyl ethyl group, which is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The exact synthetic route may vary depending on the desired purity and yield.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing its activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7), the compound showed promising results:
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent antiproliferative effects against these cancer cell lines .
The biological activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, thereby disrupting microtubule dynamics .
Study 1: Cytotoxic Evaluation
In a systematic evaluation of several synthesized compounds, this compound was identified as one of the most potent inhibitors with significant cytotoxicity against both A2780 and MCF-7 cell lines. The study utilized flow cytometry to analyze cell cycle arrest, revealing that treated cells predominantly accumulated in the G2/M phase, indicative of disrupted mitosis .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to elucidate the binding interactions between the compound and tubulin. The results indicated favorable binding energies and interactions at key residues within the colchicine binding site, supporting its potential as an antitumor agent .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A2780 | 5.0 | Tubulin polymerization inhibition |
| MCF-7 | 4.5 | Tubulin polymerization inhibition |
Comparison with Similar Compounds
Benzofuran Carboxamide Derivatives
- N-2-Pyridyl-6-methoxy-3-bromomethylbenzofuran-2-carboxamide (): Shares the 6-methoxybenzofuran carboxamide scaffold but substitutes the pyridazinone-ethyl group with a pyridyl-bromomethyl moiety.
- Furopyridine Carboxamides (): Replaces benzofuran with furopyridine and uses a pyrimidinyl cyclopropane substituent. The pyridazinone in the target compound may offer distinct electronic properties due to its two adjacent nitrogen atoms, increasing polarity compared to pyrimidine .
Pyridazinone Derivatives
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (): Features a benzyloxy-linked pyridazinone and benzenesulfonamide. The target compound’s ethyl linker likely reduces steric hindrance and improves metabolic stability compared to benzyl ethers, which are prone to hydrolysis .
Key Observations :
- The target compound’s synthesis likely employs coupling strategies similar to (e.g., HATU-mediated amide bond formation) rather than halogenation () or nucleophilic substitution ().
- Stability may surpass bromomethyl analogs () due to the absence of reactive halogens.
Physicochemical Properties
Analysis :
- The target compound’s pyridazinone and methoxy groups balance lipophilicity (LogP ~2.5), favoring better membrane permeability than sulfonamides () but lower than brominated analogs ().
- Solubility likely aligns with carboxamide derivatives, requiring polar aprotic solvents like DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
